molecular formula C18H26O4 B14234830 9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol CAS No. 253800-23-6

9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol

Cat. No.: B14234830
CAS No.: 253800-23-6
M. Wt: 306.4 g/mol
InChI Key: LSZCXAIEBTUQAT-UHFFFAOYSA-N
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Description

9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a dioxaspiro structure and a phenyl group with a hydroxymethyl substituent. The presence of these functional groups and the spirocyclic structure contribute to its distinct chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diketone, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with a hydroxymethyl substituent can be introduced via a Friedel-Crafts alkylation reaction, using a phenyl derivative and a suitable alkylating agent.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane: Lacks the hydroxyl group at the 9-position.

    9-Phenyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol: Lacks the hydroxymethyl group on the phenyl ring.

    9-[2-(Methoxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol: Contains a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness

The uniqueness of 9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol lies in its combination of a spirocyclic structure, a phenyl group with a hydroxymethyl substituent, and a hydroxyl group at the 9-position.

Properties

CAS No.

253800-23-6

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

9-[2-(hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol

InChI

InChI=1S/C18H26O4/c1-16(2)12-21-18(22-13-16)9-7-17(20,8-10-18)15-6-4-3-5-14(15)11-19/h3-6,19-20H,7-13H2,1-2H3

InChI Key

LSZCXAIEBTUQAT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(CCC(CC2)(C3=CC=CC=C3CO)O)OC1)C

Origin of Product

United States

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